

MRL-650 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRL-650

Cat. No.: B8511984

[Get Quote](#)

An In-depth Technical Guide to **MRL-650**: A Selective Cannabinoid-1 Receptor Inverse Agonist

Introduction

MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid-1 (CB1) receptor.[1][2][3][4][5][6] As a member of the 1,8-naphthyridinone class of compounds, **MRL-650** has demonstrated significant potential in preclinical research, particularly in the context of metabolic disorders due to its anorexigenic effects.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to **MRL-650** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

MRL-650 is a synthetic, small-molecule compound with a complex aromatic structure. Its systematic name is not readily available in the public domain, but its chemical formula is $C_{25}H_{18}Cl_3N_3O_3$. [4][7][8]

Chemical Structure:

Physicochemical and Pharmacokinetic Properties:

A summary of the key quantitative data for **MRL-650** is presented in the table below. This data is crucial for understanding its behavior in biological systems and for designing further experiments.

Property	Value	Reference
Molecular Formula	C25H18Cl3N3O3	[4][7][8]
Molecular Weight	514.79 g/mol	[4]
CAS Number	852315-00-5	[4][7]
IC50 for CB1 Receptor	7.5 nM	[1][2][3][5]
IC50 for CB2 Receptor	4100 nM	[1][2][3][5]
Pharmacokinetic Half-life (t1/2)	[4]	
Sprague-Dawley rats	>8 h	[4]
C57BL/6 mice	>8 h	[4]
Beagles	>24 h	[4]
Rhesus macaques	22 h	[4]

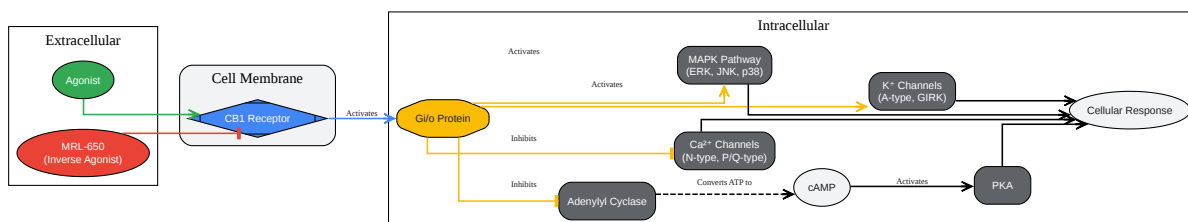
Mechanism of Action and Signaling Pathways

MRL-650 functions as an inverse agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gi/o family of G proteins.[2][4] As an inverse agonist, **MRL-650** not only blocks the action of agonists but also reduces the basal constitutive activity of the CB1 receptor.

Upon binding of an agonist, the CB1 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as inhibiting N-type and P/Q-type calcium channels and activating A-type and inwardly rectifying potassium channels. Furthermore, CB1 receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[2][4]

As an inverse agonist, **MRL-650** is expected to produce the opposite effects of an agonist on these signaling pathways, leading to an increase in adenylyl cyclase activity and a decrease in MAPK signaling, where there is basal tone.

Below is a diagram illustrating the canonical CB1 receptor signaling pathway, which **MRL-650** modulates.



[Click to download full resolution via product page](#)

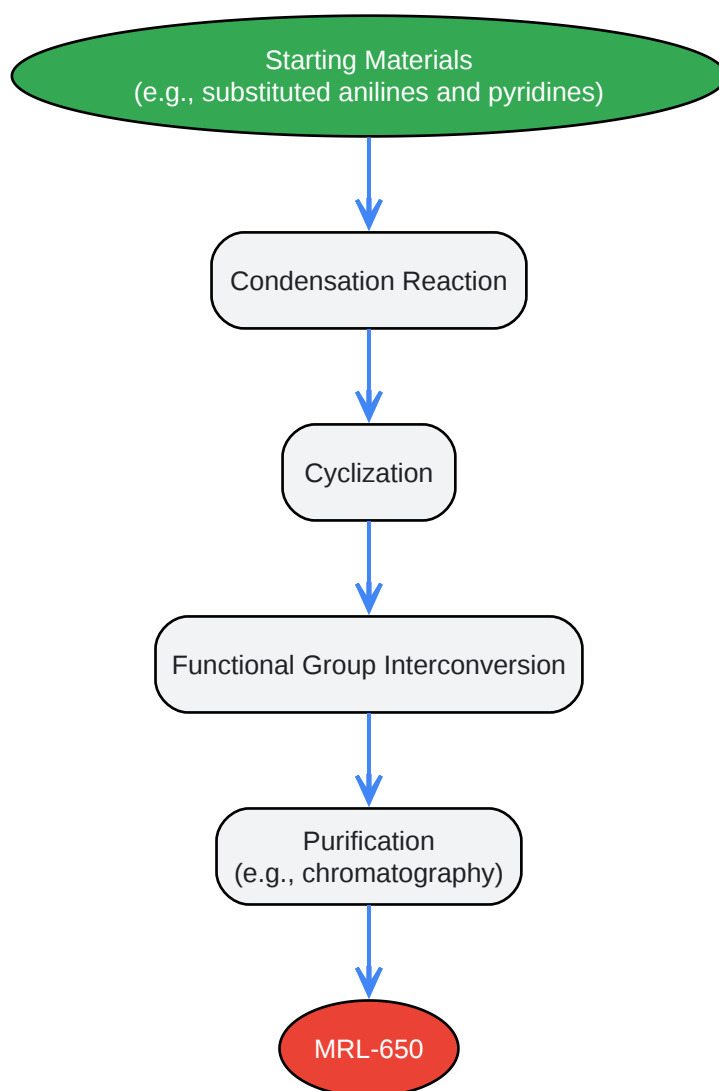
Caption: Canonical CB1 receptor signaling pathway modulated by agonists and **MRL-650**.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of **MRL-650**, based on the methodologies described for similar 1,8-naphthyridinone derivatives.[9]

1. Synthesis of **MRL-650** (Compound 14 in Debenham et al., 2006):

The synthesis of **MRL-650** is achieved through a multi-step process, characteristic of the synthesis of functionalized 1,8-naphthyridinones. A generalized workflow is depicted below.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **MRL-650**.

- **Detailed Methodology:** The synthesis involves the condensation of an appropriately substituted aminopyridine with a malonic acid derivative, followed by a thermal or acid-catalyzed cyclization to form the 1,8-naphthyridinone core. Subsequent functionalization, such as N-alkylation and amide coupling reactions, are performed to introduce the required substituents. The final compound is purified by column chromatography or recrystallization. Characterization is performed using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm the structure and purity.

2. In Vitro CB1 Receptor Binding Assay:

This assay is used to determine the binding affinity (IC₅₀) of **MRL-650** for the CB1 receptor.

- Detailed Methodology:
 - Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
 - Binding Reaction: The cell membranes are incubated with a radiolabeled CB1 receptor agonist (e.g., [3H]CP-55,940) and varying concentrations of **MRL-650** in a suitable binding buffer.
 - Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
 - Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
 - Quantification: The radioactivity retained on the filter is quantified using a scintillation counter.
 - Data Analysis: The IC₅₀ value is calculated by non-linear regression analysis of the competition binding data.

3. In Vivo Feeding Study in Rodents:

This experiment evaluates the anorexigenic effects of **MRL-650**.

- Detailed Methodology:
 - Animals: Male Sprague-Dawley rats or C57BL/6 mice are used. The animals are individually housed and acclimated to the experimental conditions.
 - Dosing: **MRL-650** is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 0.3, 1, 3 mg/kg). A vehicle control group is also included.
 - Food Intake Measurement: Following drug administration, pre-weighed food is provided, and food consumption is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours).

- Data Analysis: The cumulative food intake for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

MRL-650 is a well-characterized, potent, and selective CB1 receptor inverse agonist with demonstrated in vivo efficacy in reducing food intake. Its favorable pharmacokinetic profile across multiple species makes it a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, particularly in the field of metabolic diseases. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. scilit.com [scilit.com]
- 7. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [MRL-650 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8511984#mrl-650-chemical-structure-and-properties\]](https://www.benchchem.com/product/b8511984#mrl-650-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com